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Immunomodulatory Profile of n-Alkanols

The following table summarizes the experimental data on how a series of n-alkanols modulates the immune

function of activated T lymphocytes, with a specific readout on IFN-γ production. A clear cutoff effect is

observed, where biological activity ceases beyond a certain chain length [1].

Alcohol
(Common
Name)

Chain
Length

Effect on IFN-γ
Production

Potency
Concentration
Range

Impact on
NFAT
Activation

Impact on NF-
κB Activation

Methanol C1 Enhancement Millimolar (mM) Not specified Not specified

Ethanol C2 Reduction Millimolar (mM) Down-
regulated

Compromised

1-Propanol C3 Reduction Millimolar (mM) Down-
regulated

Compromised

1-Butanol C4 Reduction Millimolar (mM) Down-
regulated

Compromised
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Alcohol
(Common
Name)

Chain
Length

Effect on IFN-γ
Production

Potency
Concentration
Range

Impact on
NFAT
Activation

Impact on NF-
κB Activation

1-Pentanol C5 Reduction Millimolar (mM) Down-
regulated

Compromised

1-Hexanol C6 Reduction Millimolar (mM) to
Micromolar (μM)

Down-
regulated

Compromised

1-Heptanol C7 Reduction Micromolar (μM) Down-
regulated

Compromised

1-Octanol C8 Reduction Micromolar (μM) Down-
regulated

Compromised

1-Nonanol C9 Reduction Micromolar (μM) Down-
regulated

Compromised

1-Decanol C10 Reduction Micromolar (μM) Down-
regulated

Cutoff

1-Undecanol C11 No Effect
(Cutoff)

No significant
effect

Cutoff No effect

1-Dodecanol C12 No Effect
(Cutoff)

No significant
effect

No effect No effect

Detailed Experimental Protocols

The data in the table above was generated using the following key methodologies [1]:

Cell Model: Primary human T lymphocytes were isolated from the peripheral blood of healthy
volunteers. A monocyte-depleted population that was over 95% pure T cells (CD8+/CD4+) was used.

Cell Stimulation: T cells were activated using anti-CD3/CD28 antibody-coated magnetic beads for 5-
6 hours at 37°C in the presence or absence of the n-alkanol being tested.

Cytokine Measurement (IFN-γ ELISA): The concentration of IFN-γ in the cell culture supernatant
was measured using a commercial ELISA kit. The supernatants were diluted to avoid interference
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from residual alcohol in the assay.

Transcription Factor Analysis (NF-κB p65 ELISA): Nuclear proteins were extracted from the cells.
The activation of the NF-κB p65 subunit was quantified using an ELISA-based kit that measures the

binding of nuclear p65 to an immobilized oligonucleotide containing its consensus binding site.
Protein Expression Analysis (NFATc1 Western Blot): Nuclear extracts were prepared, and the

expression of NFATc1 was analyzed by Western blotting. Proteins were separated by gel
electrophoresis, transferred to a membrane, and probed with specific antibodies against NFATc1 and

a control nuclear protein (HDAC1).
Transcriptional Activity (NFAT/NF-κB Luciferase Reporter Assay): Stable Jurkat cell lines were

engineered to express the firefly luciferase gene under the control of synthetic promoters responsive
to either NFAT or NF-κB. After alcohol treatment and cell activation, luciferase activity was measured,

which serves as a direct indicator of transcription factor activation.

Signaling Pathway Dysregulation by n-Alkanols

The experimental data indicates that n-alkanols do not affect early T-cell receptor signaling but act

downstream by dysregulating the activation of key transcription factors. The following diagram illustrates

this proposed mechanism and the observed cutoff effect.
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This diagram illustrates the proposed mechanism from the research [1]:

Mechanism of Action: The immunomodulatory effects of C2-C10 n-alkanols are not due to general

cell toxicity but to a specific dysregulation of the NFAT and NF-κB transcription factor pathways, which
are critical for IFN-γ gene expression.

The Cutoff Effect: The abrupt loss of activity at C11 for NFAT and C10 for NF-κB strongly suggests
that these alcohols interact with specific intracellular "pockets" or targets that have defined size

constraints. The increasing chain length and hydrophobicity eventually prevent effective binding,
eliminating the biological effect [1].
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Limitations and Research Gaps

The major limitation for your requested comparison is the lack of specific data on 1-Nonen-3-ol. The

available high-quality experimental data exclusively examines the unbranched 1-alkanol series. The

difference in structure—specifically, the position of the hydroxyl group and the presence of a double bond in

1-Nonen-3-ol—can significantly alter its physicochemical properties and biological interactions. Therefore,

the data for 1-nonanol (C9) cannot be directly equated to that of 1-Nonen-3-ol.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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